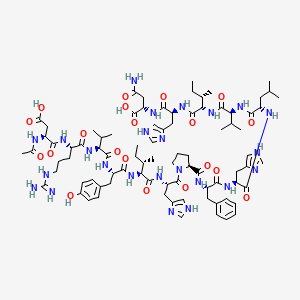
2,8-Dichlorocyclooctanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dichlorocyclooctanone is a chemical compound with the molecular formula C8H12Cl2O . It is a solid at 20 degrees Celsius .
Molecular Structure Analysis
The molecular weight of this compound is 195.08 g/mol . The InChI representation of its structure isInChI=1S/C8H12Cl2O/c9-6-4-2-1-3-5-7 (10)8 (6)11/h6-7H,1-5H2 . Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 43 °C and a boiling point of 110 °C at 2 mmHg . It is soluble in methanol .Scientific Research Applications
Synthetic Utility in Organic Chemistry : 2-Chlorocycloalkanone oximes, including 2,8-Dichlorocyclooctanone oximes, have potential synthetic utility in organic chemistry. They can be used to prepare α-alkylamino, α-nitro, α-azido, and α-alkyloximes with good yields, particularly in larger ring structures like 8- and 12-membered rings (Ohno et al., 1966).
Pharmacological Research : Derivatives of 2,8-dibenzylcyclooctanone show hypocholesterolemic and antifertility activities, with specific derivatives exhibiting separation of these activities. This makes them of interest in drug development for treating high cholesterol and as potential contraceptives (Carlson et al., 1975).
Cholesterol Lowering Effects : Analogues of 2,8-dibenzylcyclooctanone, including aliphatic ketones, have been shown to lower serum cholesterol levels in rats, suggesting their use in developing cholesterol-lowering drugs (Wyrick et al., 1976).
Chemical Transformations and Synthesis : Stable 1,2-diazocines and 3,8-diaryl-4,6-dichloro-1,2-diazacycloocta-2,4,6,8-tetraenes were synthesized starting from 3,8-diaryl-1,2-diazacycloocta-2,8-dienes, demonstrating the role of this compound in producing complex chemical structures (Yogi et al., 1986).
Environmental Chemistry and Toxicology : 2,8-Dichlorodibenzo-p-dioxin, a more toxic compound, can be formed from the oxidation of Triclosan by α-FeOOH and natural manganese oxides. This transformation is of concern in environmental chemistry and toxicology (Ding et al., 2015).
Metabolic Studies : The absorption, distribution, and excretion of 2,8-dibenzylcyclooctanone in rats were studied using 14-C labeling. This research helps understand the metabolic pathways and effects of such compounds (Hall et al., 1975).
Photochemical Studies : The direct photolysis of triclosan in water, leading to the formation of 2,8-dichlorodibenzo-p-dioxin, was studied, highlighting the environmental impact of such photochemical reactions (Latch et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
2,8-dichlorocyclooctan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O/c9-6-4-2-1-3-5-7(10)8(6)11/h6-7H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOPJLNDURVHCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C(CC1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659898 |
Source


|
| Record name | 2,8-Dichlorocyclooctan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108249-93-0 |
Source


|
| Record name | 2,8-Dichlorocyclooctan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-Dichlorocyclooctanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octadecanoic acid, 12-hydroxy-, homopolymer, 2-hydroxy-3-[(2-methyl-1-oxo-2-propenyl)oxy]propyl este](/img/structure/B560886.png)




![2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B560892.png)


![2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol](/img/structure/B560899.png)




